molecular formula C8H13NO2 B1348805 3-[(Dimethylamino)methylidene]pentane-2,4-dione CAS No. 18856-72-9

3-[(Dimethylamino)methylidene]pentane-2,4-dione

Cat. No.: B1348805
CAS No.: 18856-72-9
M. Wt: 155.19 g/mol
InChI Key: YRRNMPHVJUDOEB-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]pentane-2,4-dione, also known by its IUPAC name 3-[(dimethylamino)methylene]-2,4-pentanedione, is an organic compound with the molecular formula C8H13NO2. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a pentane-2,4-dione structure. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methylidene]pentane-2,4-dione typically involves the reaction of dimethylamine with pentane-2,4-dione. One common method is the condensation reaction where dimethylamine is reacted with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where dimethylamine and pentane-2,4-dione are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted pentane-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(dimethylamino)methylidene]pentane-2,4-dione is used as a reagent in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the preparation of complex organic molecules.

Biology

In biological research, this compound is used in the study of enzyme mechanisms and as a probe to investigate biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in molecular biology.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Industry

Industrially, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylthio)methylidene]pentane-2,4-dione
  • 3-[(Ethylamino)methylidene]pentane-2,4-dione
  • 3-[(Phenylamino)methylidene]pentane-2,4-dione

Uniqueness

Compared to similar compounds, 3-[(dimethylamino)methylidene]pentane-2,4-dione is unique due to its specific dimethylamino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it particularly useful in applications where specific interactions with biological molecules are required.

Properties

IUPAC Name

3-(dimethylaminomethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNMPHVJUDOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340746
Record name 3-[(Dimethylamino)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-72-9
Record name 3-[(Dimethylamino)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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